3,7-Dimethyl-1H-indazole-5-carboxylic acid is an organic compound with the molecular formula and a molecular weight of 190.2 g/mol. This compound is characterized by its indazole structure, which consists of a five-membered ring containing two nitrogen atoms. It is classified under the category of carboxylic acids due to the presence of a carboxyl functional group (-COOH) at the 5-position of the indazole ring. The compound is primarily utilized in research settings for its potential applications in medicinal chemistry and material science.
The synthesis of 3,7-Dimethyl-1H-indazole-5-carboxylic acid can be achieved through various methods, often involving multi-step reactions. One common approach involves starting from readily available indazole derivatives and introducing methyl groups at the 3 and 7 positions, followed by carboxylation at the 5 position.
The synthesis may require careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity. For instance, reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetone to enhance solubility and reactivity.
The molecular structure of 3,7-Dimethyl-1H-indazole-5-carboxylic acid features:
3,7-Dimethyl-1H-indazole-5-carboxylic acid can participate in various chemical reactions due to its functional groups.
Reactions are typically carried out under controlled environments to prevent side reactions and ensure high yields. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm product identity and purity.
The mechanism of action for 3,7-Dimethyl-1H-indazole-5-carboxylic acid is primarily related to its interactions with biological targets in medicinal chemistry contexts.
3,7-Dimethyl-1H-indazole-5-carboxylic acid has several scientific uses:
Indazole derivatives constitute a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure featuring a fused benzene and pyrazole ring. This core exhibits remarkable structural versatility, enabling interactions with diverse biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions. The 1H-tautomer predominates in indazole systems due to its thermodynamic stability, which significantly influences molecular recognition properties . Indazole-based pharmacophores have evolved from simple anti-inflammatory agents to sophisticated kinase inhibitors and DNA repair enzyme modulators, demonstrating the scaffold’s adaptability to modern drug discovery paradigms. Their synthetic accessibility and capacity for strategic substitution at positions N1, C3, C5, C6, and C7 allow precise modulation of pharmacokinetic and pharmacodynamic profiles, making them indispensable in targeted therapeutic development.
The therapeutic exploitation of indazoles began with first-generation agents like bendazac (anti-inflammatory) and benzydamine (non-steroidal anti-inflammatory drug) in the mid-20th century. These early compounds demonstrated the scaffold’s ability to modulate inflammatory mediators but exhibited limited target specificity. A transformative advancement emerged in the 2000s with the development of niraparib—a potent poly(ADP-ribose) polymerase (PARP) inhibitor approved for ovarian and breast cancers. Niraparib’s indazole core enables critical interactions with the PARP-1 NAD+ binding site, establishing substituted indazoles as frameworks for precision oncology therapeutics . Concurrently, pazopanib (an indazole-containing vascular endothelial growth factor receptor (VEGFR) inhibitor) received FDA approval for renal cell carcinoma in 2009, highlighting the scaffold’s utility in kinase inhibition. These milestones catalyzed intensive research into structurally optimized indazoles, including carboxylate-bearing derivatives like 3,7-Dimethyl-1H-indazole-5-carboxylic acid (CAS# 1031417-75-0). This compound exemplifies modern design strategies where carboxyl groups enhance solubility and enable salt formation, while methyl groups at C3 and C7 modulate electronic properties and membrane permeability [1] [2].
Table 1: Historical Milestones of Indazole Derivatives in Therapeutics
Time Period | Key Compound | Therapeutic Area | Significance |
---|---|---|---|
1960s-1980s | Benzydamine | Anti-inflammatory | First indazole NSAID; validated scaffold bioactivity |
1980s-2000s | Bendazac | Ophthalmology (cataracts) | Demonstrated protein denaturation inhibition |
2010s | Pazopanib | Oncology (RCC) | First indazole-based tyrosine kinase inhibitor approved by FDA |
2010s | Niraparib | Oncology (Ovarian cancer) | PARP inhibitor exploiting indazole-DNA interactions |
2020s | 3,7-Dimethyl-1H-indazole-5-carboxylic acid | Drug Intermediate | Enables synthesis of targeted therapies via carboxylate coupling chemistry |
Substituted indazoles exert pharmacological effects through multipoint interactions with enzymatic targets and receptors. The strategic placement of substituents governs three key aspects:
Electronic Modulation: Electron-donating groups (e.g., C3/C7 methyl in 3,7-Dimethyl-1H-indazole-5-carboxylic acid) increase electron density at N1 and N2, enhancing hydrogen bond acceptor capacity. This improves engagement with catalytic residues in kinase ATP-binding pockets or enzyme active sites .
Spatial Positioning: The 5-carboxylic acid moiety provides a vector for ionic or hydrogen bonding interactions with lysine, arginine, or histidine residues in biological targets. For instance, in kinase inhibitors, this group can mimic ATP’s phosphate groups or anchor the molecule to conserved salt bridge networks.
Conformational Restriction: Methyl groups at C3 and C7 restrict rotational freedom, reducing the entropic penalty upon target binding. This is critical for achieving nanomolar affinities in competitive inhibition scenarios, as demonstrated in PARP inhibitor pharmacophores derived from similar structures .
3,7-Dimethyl-1H-indazole-5-carboxylic acid (MW: 190.199 g/mol, Formula: C10H10N2O2) exemplifies rational design with its hydrogen bond donor-acceptor pair (carboxylic acid) and lipophilic domains (methyl groups). Molecular docking studies of analogous compounds reveal that C5-carboxylates frequently coordinate Mg2+ ions in metalloenzyme active sites, while C7 methyl groups occupy hydrophobic subpockets—a dual mechanism observed in anticancer and anti-inflammatory lead compounds [1] .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0